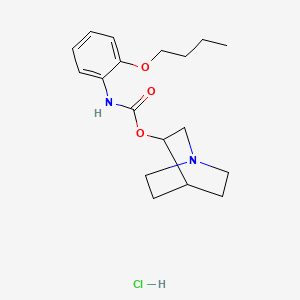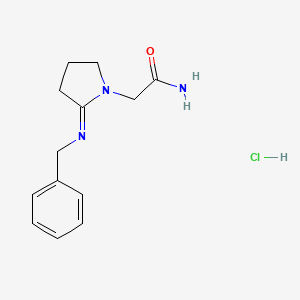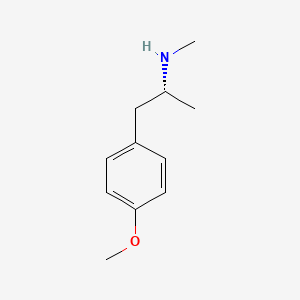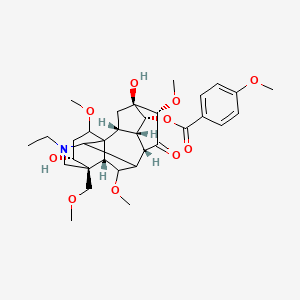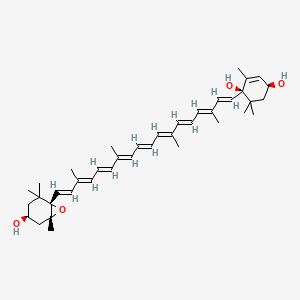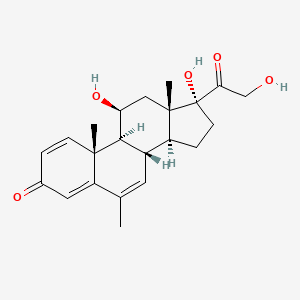
6,7-Didehydro methylprednisolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Didehydro methylprednisolone: is a synthetic glucocorticoid derived from methylprednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Didehydro methylprednisolone involves multiple steps starting from 16-dehydropregnenolone acetate (16-DPA). The process includes the formation of 16,17-epoxy progesterone, followed by hydroxylation and dehydrogenation reactions. The key steps involve:
Formation of 16,17-epoxy progesterone: This is achieved through the reaction of 16-DPA with peracetic acid.
Hydroxylation: The 16,17-epoxy progesterone is then hydroxylated using Rhizopus nigricans fermentation to form 11α-hydroxy-16,17-epoxy progesterone.
Dehydrogenation: The final step involves dehydrogenation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 6,7-Didehydro methylprednisolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6,7-Didehydro methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of HPLC methods.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the pharmaceutical industry for the production of anti-inflammatory drugs.
Mechanism of Action
6,7-Didehydro methylprednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammation and immune response. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration .
Comparison with Similar Compounds
- Methylprednisolone
- Prednisolone
- Dexamethasone
- Betamethasone
Comparison: 6,7-Didehydro methylprednisolone is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties compared to other glucocorticoids. It has a higher affinity for glucocorticoid receptors and a longer duration of action .
Properties
CAS No. |
95810-22-3 |
|---|---|
Molecular Formula |
C22H28O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,8-9,14-15,17,19,23,25,27H,5,7,10-11H2,1-3H3/t14-,15-,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
HUIXPSHOHWWSPD-SJLJSBKTSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Canonical SMILES |
CC1=CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




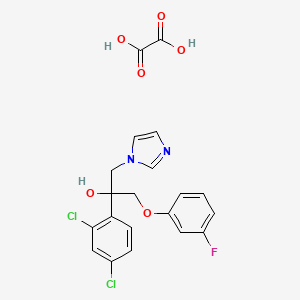
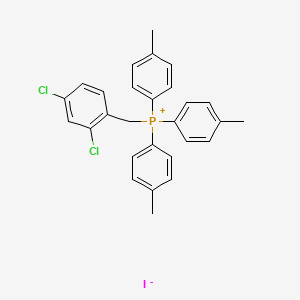
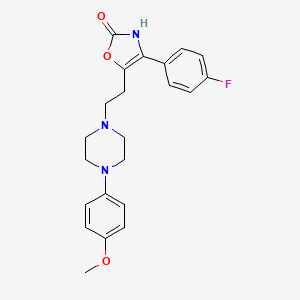
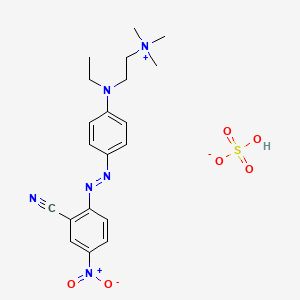
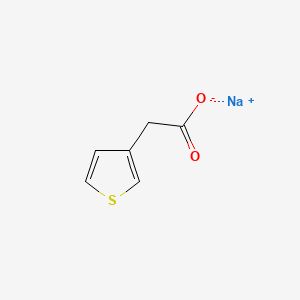
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
